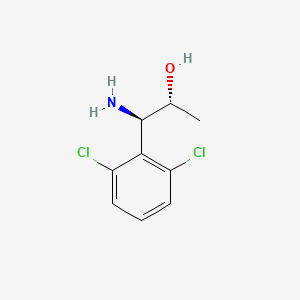
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone precursor, 1-(2,6-dichlorophenyl)propan-2-one, using chiral catalysts or reagents to achieve the desired stereochemistry. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors with chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized to minimize by-products and ensure the efficient recovery of the desired compound.
化学反応の分析
Types of Reactions
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives, such as amides or carbamates, using reagents like acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4 under controlled temperature and pressure.
Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Amides, carbamates, and other derivatives.
科学的研究の応用
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism of action of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dichlorophenyl)propan-1-one
- 2-Bromo-(3’,4’-dichlorophenyl)propan-1-one
- 1-(2,6-Dichlorophenyl)ethanol
Uniqueness
(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in the development of enantioselective drugs and catalysts.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
(1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChIキー |
BTJUURDIFWQGTR-ANLVUFKYSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=C(C=CC=C1Cl)Cl)N)O |
正規SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
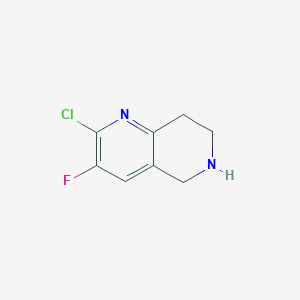
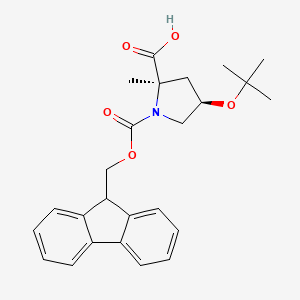
![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)
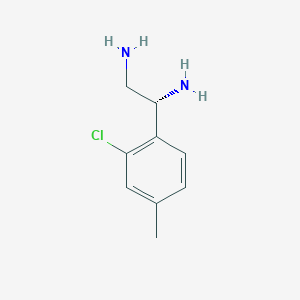


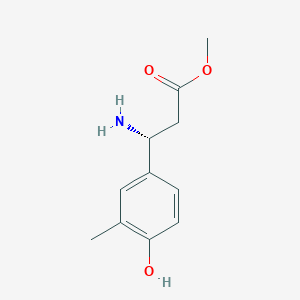
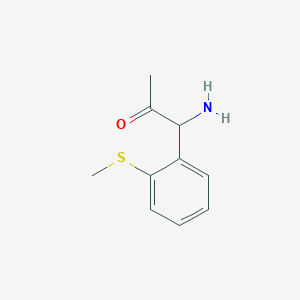
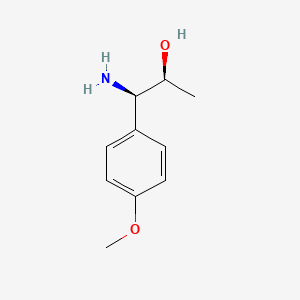

![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
